6-Methyl-3-phenylpyrimidin-4(3h)-one
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Overview
Description
6-Methyl-3-phenylpyrimidin-4(3h)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenylpyrimidin-4(3h)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenylpyrimidin-4(3h)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-phenylpyrimidin-4(3h)-one
- 6-Methyl-2-phenylpyrimidin-4(3h)-one
- 3-Phenylpyrimidin-4(3h)-one
Uniqueness
6-Methyl-3-phenylpyrimidin-4(3h)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide further research and development.
Properties
CAS No. |
53399-18-1 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-methyl-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(14)13(8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
CUYJZXCENPLDLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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